![molecular formula C14H18N2O4S B2408504 ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 342887-72-3](/img/structure/B2408504.png)

ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

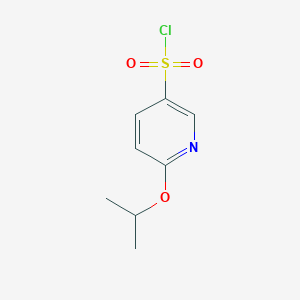

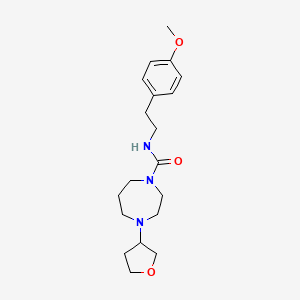

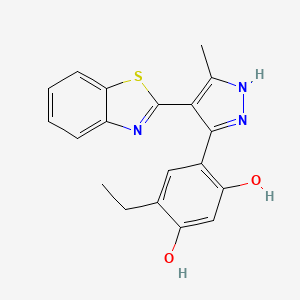

This compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic compound containing a thiophene and a pyridine ring . It has an acetamido group (NHCOCH3), an acetyl group (COCH3), and an ethyl ester group (COOC2H5) attached to the thieno[2,3-c]pyridine core.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[2,3-c]pyridine core with the aforementioned functional groups attached. The presence of these groups would influence the compound’s reactivity and interactions with other molecules .科学的研究の応用

Antiviral Activity: Coumarins have demonstrated antiviral effects against various viruses . Their mechanisms of action include inhibition of viral replication and interference with viral enzymes. Researchers have explored coumarin derivatives as potential antiviral agents, including against HIV.

Antibacterial and Antimicrobial Properties: Certain coumarins exhibit antibacterial and antimicrobial effects . They may serve as promising candidates for developing new antibiotics or antimicrobial agents.

Anticoagulant Properties: Coumarins, such as warfarin and dicoumarol, are well-known anticoagulants . These compounds interfere with blood clotting pathways and are used clinically to prevent thrombosis.

Antioxidant and Anti-Inflammatory Effects: Coumarins possess antioxidant properties and can modulate inflammatory responses . These characteristics make them relevant in the context of oxidative stress and inflammation-related diseases.

Anticancer Potential: Several synthetic coumarins have been screened for anticancer activity . They may inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways.

Anti-Alzheimer’s Activity: Some coumarin derivatives have shown promise in Alzheimer’s disease research . They may impact neuroinflammation and oxidative stress associated with neurodegeneration.

Anti-Tuberculosis Properties: Coumarins have been investigated for their potential as anti-tuberculosis agents . Their activity against Mycobacterium tuberculosis makes them relevant in the fight against this infectious disease.

DNA Gyrase Inhibitors: Certain coumarins exhibit inhibitory effects on DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair . These compounds could be valuable in developing novel antibiotics.

Industrial Applications

Apart from medicinal uses, coumarins find applications in various industrial branches:

Optical Brighteners: Coumarins serve as optical brighteners in textiles and detergents . They enhance the whiteness and brightness of fabrics and paper products.

Photosensitizers and Fluorescent Dyes: Some coumarins act as photosensitizers and fluorescent dyes . They find applications in imaging, photodynamic therapy, and fluorescence-based assays.

Food, Perfumes, and Cosmetics: Naturally occurring and synthetic coumarins are used in food flavorings, perfumes, and cosmetics . Their pleasant aroma and stability make them valuable in these industries.

Drug and Pesticidal Preparations: Coumarins are components of drug formulations and pesticidal preparations . Their diverse properties contribute to their utility in these contexts.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-4-20-14(19)12-10-5-6-16(9(3)18)7-11(10)21-13(12)15-8(2)17/h4-7H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYSZVGUCXFXJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2408424.png)

![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)